molecular formula C17H13F3N2 B2475592 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine CAS No. 881939-19-1

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No. B2475592
CAS RN: 881939-19-1
M. Wt: 302.3
InChI Key: JAYHIQLHYZOPOY-UHFFFAOYSA-N
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Description

“2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” is a chemical compound with the molecular formula C17H13F3N2 . It is a type of quinoline, a class of compounds that have been found to have pharmaceutical applications .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” consists of a quinoline core with a trifluoromethyl group at the 7-position, a phenyl group attached to the nitrogen atom, and a methyl group at the 2-position .


Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” include a molecular weight of 302.294 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 352 .

Scientific Research Applications

C17H13F3N2\text{C}_{17}\text{H}_{13}\text{F}_3\text{N}_2C17​H13​F3​N2​

, exhibits interesting properties and has been investigated in various fields. Here are six distinct applications:

Future Directions

The future directions for “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c1-11-9-15(22-13-5-3-2-4-6-13)14-8-7-12(17(18,19)20)10-16(14)21-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHIQLHYZOPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine

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